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molecular formula C8H17ClO2Si B8733007 Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 78826-45-6

Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No. B8733007
M. Wt: 208.76 g/mol
InChI Key: JLJOXUGIGYMULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06350775B1

Procedure details

Glycolic acid (5.0 g, 66 mmol) in pyridine (65 ml) was purged with argon and then treated with tert-butyldimethylsilyl trifluoromethanesulfonate (42 g, 36 ml, 158 mmol) at 0° C., and the mixture was stirred for 2.5 hours. The 2-phase mixture was separated and the upper phase diluted with diethyl ether. This solution was cooled to 0° C., washed briefly with 10% hydrochloric acid, dried (MgSO4) and evaporated to the disilyl material (18 g, 97%). The disilyl material (3.48 g, 12.4 mmol) in dichloromethane (30 ml) at 0° C. was treated with DMF (6 drops) followed by oxalyl chloride (1.84 g, 1.30 ml, 14.50 mmol). After stirring for 3.5 hours, the solution was evaporated and the crude material purified by bulb-to-bulb distillation to afford the title product (60 mbar, 120° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
[Compound]
Name
disilyl
Quantity
3.48 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four
Yield
37%

Identifiers

REACTION_CXSMILES
C(O)(=O)CO.FC(F)(F)S([O:11][Si:12]([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13])(=O)=O.[C:21](Cl)(=O)[C:22]([Cl:24])=[O:23]>N1C=CC=CC=1.ClCCl.CN(C=O)C>[Si:12]([O:11][CH2:21][C:22]([Cl:24])=[O:23])([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CO)(=O)O
Name
Quantity
65 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C)(C)C(C)(C)C)(F)F
Step Three
Name
disilyl
Quantity
3.48 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Four
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 2-phase mixture was separated
ADDITION
Type
ADDITION
Details
the upper phase diluted with diethyl ether
WASH
Type
WASH
Details
washed briefly with 10% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to the disilyl material (18 g, 97%)
STIRRING
Type
STIRRING
Details
After stirring for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
the solution was evaporated
DISTILLATION
Type
DISTILLATION
Details
the crude material purified by bulb-to-bulb distillation

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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